![molecular formula C22H26N2O7S2 B2454823 2-(2-méthoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle CAS No. 496777-47-0](/img/structure/B2454823.png)
2-(2-méthoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H26N2O7S2 and its molecular weight is 494.58. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de thiénopyrimidinones substituées
Ce composé a été utilisé dans la synthèse de thiénopyrimidinones substituées . Le procédé implique la cyclisation de 2-benzamido-4-(1,4-benzodioxan-2-yl)thiophène-3-carboxylates d'éthyle préalablement synthétisés en 2-aryl-3-aminothieno[2,3-d]pyrimidin-4(1H)-ones par l'action de l'hydrate d'hydrazine .
Activité antihypoxique
Les composés synthétisés à partir du procédé décrit ci-dessus ont été testés pour leur activité antihypoxique . Ceci suggère des applications potentielles dans le traitement des affections liées à des niveaux d'oxygène faibles dans l'organisme.
Synthèse de dérivés de thiénopyrimidine
Les dérivés du thiophène, y compris le composé en question, sont utilisés dans la synthèse de dérivés de thiénopyrimidine . Ces dérivés ont montré des propriétés antimicrobiennes, antitumorales et anti-inflammatoires .
Chimie industrielle et science des matériaux
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ceci suggère des applications potentielles dans la protection des métaux et d'autres matériaux contre la corrosion.
Semi-conducteurs organiques
Les molécules à médiation thiophénique jouent un rôle important dans le développement des semi-conducteurs organiques . Ceci suggère des applications potentielles dans l'industrie électronique, notamment dans le développement de transistors organiques à effet de champ (OFET) et de diodes électroluminescentes organiques (OLED) .
Propriétés pharmacologiques
Les molécules avec le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Ceci suggère des applications potentielles dans le développement de nouveaux médicaments et traitements pour diverses maladies.
Synthèse de dérivés d'aminothiophène
La réaction de Gewald, une réaction de condensation entre le soufre, un composé α-méthylène carbonylé et un α-cyano ester, est utilisée pour fabriquer des dérivés d'aminothiophène . Ce composé pourrait potentiellement être utilisé dans ce processus.
Synthèse de benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one
Une cyclisation intéressante a été obtenue lorsque l'amino-ester a réagi avec l'isothiocyanate d'éthyle pour donner le benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Ceci suggère des applications potentielles dans la synthèse de nouveaux composés hétérocycliques.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anticancer properties , suggesting that the compound may target cancer cells or proteins involved in cell proliferation.
Mode of Action
It has been suggested that similar compounds induce apoptosis in cancer cells . This means that the compound may interact with its targets to trigger programmed cell death, thereby inhibiting the growth of cancer cells.
Biochemical Pathways
Given its potential anticancer properties, it may be involved in pathways related to cell proliferation, apoptosis, and dna repair .
Result of Action
The compound has been suggested to have antiproliferative potential, with some compounds showing a significant reduction in cell viability . This suggests that the compound may inhibit the growth of cancer cells, leading to a decrease in tumor mass.
Propriétés
IUPAC Name |
ethyl 2-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S2/c1-3-31-22(26)19-15-5-4-6-18(15)32-21(19)23-20(25)16-13-14(7-8-17(16)29-2)33(27,28)24-9-11-30-12-10-24/h7-8,13H,3-6,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBGQOOEKFJMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
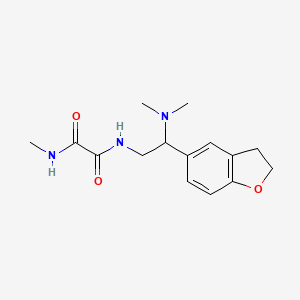
![5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2454741.png)
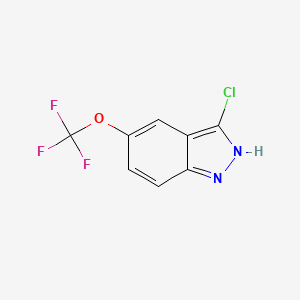
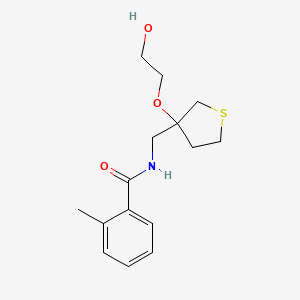
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2454746.png)
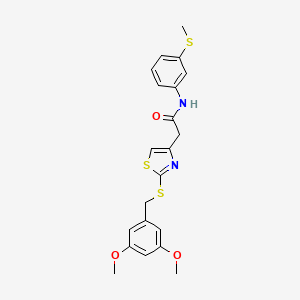
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454748.png)
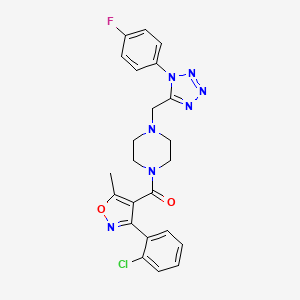
![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)
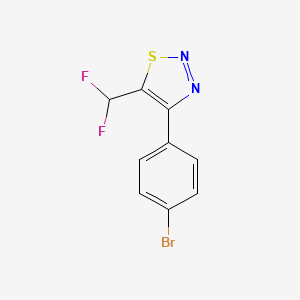
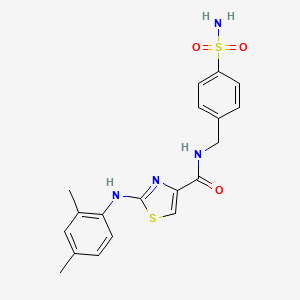
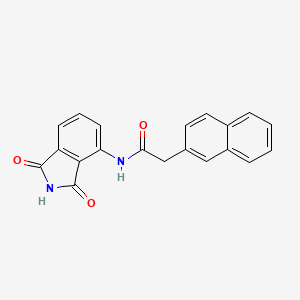
![3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide](/img/structure/B2454756.png)
![6-Azaspiro[3.5]nonan-8-ol](/img/structure/B2454762.png)
